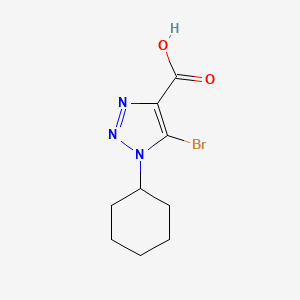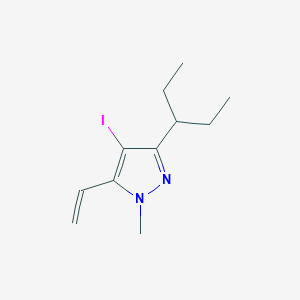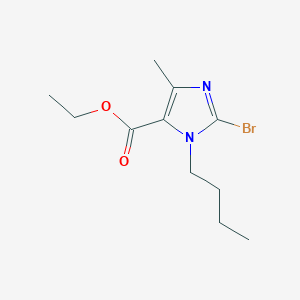
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a tetrahydrofuran ring, a triazole ring, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydrofuran ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The phenol group is then introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenol group can engage in hydrogen bonding and redox reactions.
類似化合物との比較
Similar Compounds
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and potential biological activity. The combination of the tetrahydrofuran ring and the triazole ring also contributes to its distinct properties and applications.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C12H13N3O2/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-2,4-5,10,16H,3,6-7H2,(H,13,14,15) |
InChIキー |
IJUDGNGNQUPWGS-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NC(=NN2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)










